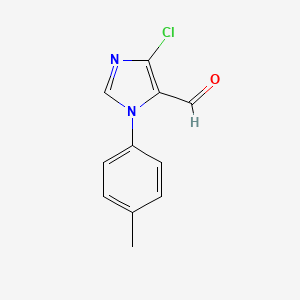

1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde

CAS No.: 1207092-48-5

Cat. No.: VC4999681

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207092-48-5 |

|---|---|

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.66 |

| IUPAC Name | 5-chloro-3-(4-methylphenyl)imidazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3 |

| Standard InChI Key | VXGRWTCBSXEFLM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features an imidazole core substituted at positions 1, 4, and 5. The substituents include:

-

1-(4-Methylphenyl): A para-methyl-substituted benzene ring attached to the imidazole’s nitrogen at position 1.

-

4-Chloro: A chlorine atom at position 4.

-

5-Carbaldehyde: A formyl group (-CHO) at position 5.

The molecular formula is C₁₁H₉ClN₂O, with a molecular weight of 220.66 g/mol. Its SMILES notation is ClC1=C(NC(=C1C=O)C2=CC=C(C=C2)C)N, reflecting the connectivity of substituents .

Tautomerism and Reactivity

Imidazole derivatives exhibit tautomerism due to the mobility of the hydrogen atom between the two nitrogen atoms. For this compound, the 1H-imidazole designation indicates the hydrogen resides on the nitrogen at position 1. The aldehyde group at position 5 enhances electrophilicity, enabling condensation reactions with amines or ketones, as observed in analogous compounds .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of 1-(4-methylphenyl)-4-chloro-1H-imidazole-5-carbaldehyde is documented, analogous imidazole carbaldehydes are synthesized via Vilsmeier-Haack formylation. For example:

-

Step 1: Methyl pentanimidate undergoes formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (INT-01) .

-

Step 2: Substituent variation (e.g., replacing 2-butyl with 4-methylphenyl) could be achieved using tailored starting materials, though specific conditions remain unexplored .

Spectroscopic Characterization

Key characterization techniques for related compounds include:

-

¹H NMR: Peaks for aromatic protons (6.8–7.3 ppm), aldehyde proton (9.8–10.2 ppm), and methyl groups (2.3–2.5 ppm) .

-

¹³C NMR: Signals for carbonyl carbons (190–195 ppm), aromatic carbons (120–140 ppm), and methyl carbons (20–25 ppm) .

-

Mass Spectrometry: Molecular ion peaks at m/z 220.04 (M⁺) and fragments corresponding to loss of Cl (m/z 185) or CHO (m/z 177) .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 410.9±37.0 °C (Predicted) |

| Density | 1.36±0.1 g/cm³ (Predicted) |

| LogP (Partition Coefficient) | 2.8 (Estimated) |

| Solubility | Slightly soluble in DMSO, chloroform |

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Challenges and Future Directions

-

Synthetic Optimization: Developing regioselective methods to introduce the 4-methylphenyl group at position 1.

-

Biological Screening: Testing ACE inhibition, antihypertensive effects, and cytotoxicity.

-

Structural Modifications: Exploring substitutions at position 2 (e.g., alkyl chains) to enhance bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume